tert-butyl N-(5-methylthiophen-2-yl)carbamate
Overview
Description
tert-Butyl N-(5-methylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C10H15NO2S . It is a white to yellow solid and is known for its applications in various fields of scientific research .
Preparation Methods
The synthesis of tert-butyl N-(5-methylthiophen-2-yl)carbamate typically involves the reaction of 5-methylthiophene-2-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-Butyl N-(5-methylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Scientific Research Applications
tert-Butyl N-(5-methylthiophen-2-yl)carbamate is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: It is used in biochemical studies to understand various biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-(5-methylthiophen-2-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl N-(2-thienyl)carbamate
- tert-Butyl N-(3-methylthiophen-2-yl)carbamate
- tert-Butyl N-(4-methylthiophen-2-yl)carbamate
These compounds share structural similarities but differ in their specific functional groups and positions, which can influence their chemical properties and applications .
Biological Activity
Tert-butyl N-(5-methylthiophen-2-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, which is known to influence its biological activity. The structure can be represented as follows:
This compound is typically synthesized through the reaction of 5-methylthiophen-2-amine with tert-butyl chloroformate, followed by purification processes such as column chromatography.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial effects of this compound. For instance, it has shown efficacy against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
This compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in cancer cell lines. Studies have demonstrated that it can induce apoptosis in certain cancer cells, possibly through modulation of apoptotic pathways and inhibition of specific enzymes involved in cell cycle regulation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell proliferation, leading to reduced growth rates.
- Receptor Modulation : It can interact with specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a notable study, this compound was tested against several cancer cell lines, including neuroblastoma and glioblastoma. The compound exhibited significant cytotoxicity with IC50 values in the nanomolar range. For example, in glioblastoma U87 cells, the IC50 was found to be approximately 200 nM, indicating potent activity compared to existing treatments.
Properties
IUPAC Name |
tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-6-8(14-7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPLSXXSBGWVRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351984 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62188-21-0 | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-methylthiophen-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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